molecular formula C7H9BrN2 B13555041 (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine

(R)-1-(2-Bromopyridin-3-yl)ethan-1-amine

Cat. No.: B13555041
M. Wt: 201.06 g/mol
InChI Key: HSQGKURNDNZGRM-RXMQYKEDSA-N
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Description

®-1-(2-Bromopyridin-3-yl)ethan-1-amine is a chiral amine compound that features a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amine introduction step. This can be done using a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is obtained.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine may involve:

    Large-Scale Bromination: Utilizing continuous flow reactors for efficient bromination of pyridine.

    Chiral Resolution: Employing chiral chromatography or crystallization techniques to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromopyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form imines or nitriles.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Chemistry

®-1-(2-Bromopyridin-3-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology

In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, ®-1-(2-Bromopyridin-3-yl)ethan-1-amine is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Industry

In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the amine group can form hydrogen bonds, facilitating binding to the target site. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Bromopyridin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-Bromopyridine: Lacks the chiral amine group, making it less specific in biological interactions.

    1-(2-Chloropyridin-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

Uniqueness

®-1-(2-Bromopyridin-3-yl)ethan-1-amine is unique due to its chiral nature and the presence of both a bromopyridine moiety and an amine group. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(1R)-1-(2-bromopyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

HSQGKURNDNZGRM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)Br)N

Canonical SMILES

CC(C1=C(N=CC=C1)Br)N

Origin of Product

United States

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